molecular formula C21H24N4O5S B2749288 1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione CAS No. 2379976-66-4

1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione

Cat. No.: B2749288
CAS No.: 2379976-66-4
M. Wt: 444.51
InChI Key: ZHZIIYAHHPOJCV-UHFFFAOYSA-N
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Description

1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, a sulfonylphenyl group, and a piperidin-1-yl moiety linked to a 6-methylpyridazin-3-yl group through an oxymethyl bridge. Its unique structure suggests potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Sulfonylphenyl Group: This step typically involves sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Piperidin-1-yl Moiety: This can be done through nucleophilic substitution reactions, where the piperidine derivative is introduced.

    Linking the 6-Methylpyridazin-3-yl Group: This step involves the formation of an oxymethyl bridge, which can be achieved through etherification reactions using appropriate alcohols and alkylating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonylphenyl group, potentially converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of the piperidin-1-yl moiety.

    Reduction: Sulfide derivatives of the sulfonylphenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

  • 1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]phenyl]pyrrolidine-2,5-dione
  • 1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine

Uniqueness: 1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione stands out due to the presence of both the sulfonylphenyl group and the pyrrolidine-2,5-dione core, which may confer unique chemical and biological properties not observed in its analogs.

Properties

IUPAC Name

1-[4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-15-2-7-19(23-22-15)30-14-16-10-12-24(13-11-16)31(28,29)18-5-3-17(4-6-18)25-20(26)8-9-21(25)27/h2-7,16H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZIIYAHHPOJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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